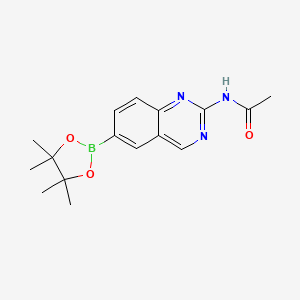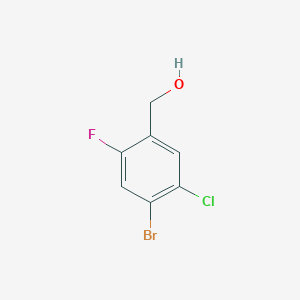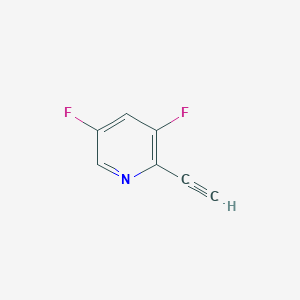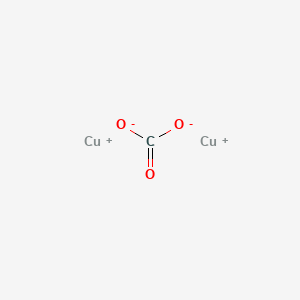
copper(I) carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a light green powder at room temperature and is insoluble in water This compound is relatively rare and is not commonly found in nature
Preparation Methods
Copper(I) carbonate can be synthesized through various methods. One common laboratory method involves the reaction of copper(I) chloride with sodium carbonate in an aqueous solution. The reaction is typically carried out at room temperature and results in the precipitation of this compound: [ 2CuCl + Na2CO3 \rightarrow Cu2CO3 + 2NaCl ]
Another method involves the thermal decomposition of copper(II) carbonate, which can produce this compound under controlled conditions . Industrial production methods often involve similar precipitation reactions but on a larger scale, with careful control of reaction conditions to ensure purity and yield.
Chemical Reactions Analysis
Copper(I) carbonate undergoes several types of chemical reactions, including decomposition, oxidation, and reduction. One notable reaction is its thermal decomposition, which occurs at elevated temperatures: [ Cu2CO3 \rightarrow 2CuO + CO2 ]
In the presence of oxidizing agents, this compound can be oxidized to copper(II) carbonate or copper(II) oxide. For example, when exposed to air, it slowly oxidizes to form copper(II) carbonate: [ 2Cu2CO3 + O2 \rightarrow 4CuCO3 ]
Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions are copper oxides and carbon dioxide .
Scientific Research Applications
Copper(I) carbonate has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of other copper compounds. It is also used in the study of copper’s oxidation states and its behavior in various chemical reactions .
In biology and medicine, this compound is of interest due to its potential antimicrobial propertiesCopper nanoparticles, including those derived from this compound, are being explored as alternatives to traditional antibiotics .
In industry, this compound is used in the production of pigments and as a catalyst in various chemical processes. Its unique properties make it suitable for applications in materials science and nanotechnology .
Mechanism of Action
The mechanism of action of copper(I) carbonate involves its ability to interact with biological molecules and disrupt cellular processes. Copper ions can bind to proteins and enzymes, altering their structure and function. This can lead to the generation of reactive oxygen species, which cause oxidative stress and damage to cellular components .
Copper ions can also interfere with the integrity of cell membranes, leading to cell lysis and death. The exact molecular targets and pathways involved in these processes are still being studied, but it is clear that copper’s redox activity plays a crucial role in its antimicrobial effects .
Comparison with Similar Compounds
Copper(I) carbonate can be compared with other copper compounds, such as copper(II) carbonate, copper(I) oxide, and copper(II) oxide. Each of these compounds has unique properties and applications.
Copper(II) carbonate (CuCO3): This compound is more stable and commonly found in nature as the minerals malachite and azurite.
Copper(I) oxide (Cu2O): This red or reddish-brown compound is used as a pigment, in antifouling paints, and as a fungicide.
Copper(II) oxide (CuO): This black compound is used in ceramics, glass, and as a catalyst in various chemical reactions.
This compound’s uniqueness lies in its specific oxidation state and its potential applications in research and industry. Its properties and reactivity make it a valuable compound for studying copper chemistry and developing new materials.
Properties
CAS No. |
3444-14-2 |
|---|---|
Molecular Formula |
CCu2O3 |
Molecular Weight |
187.10 g/mol |
IUPAC Name |
copper(1+);carbonate |
InChI |
InChI=1S/CH2O3.2Cu/c2-1(3)4;;/h(H2,2,3,4);;/q;2*+1/p-2 |
InChI Key |
JMRJRCGXPDVLIZ-UHFFFAOYSA-L |
Canonical SMILES |
C(=O)([O-])[O-].[Cu+].[Cu+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


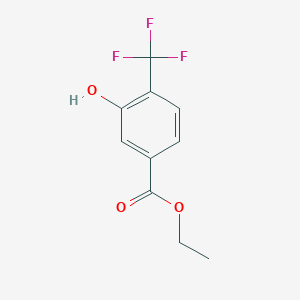

![1,4-Diamino-7-chloro-2-[4-(methylsulfanyl)phenoxy]anthracene-9,10-dione](/img/structure/B13131373.png)

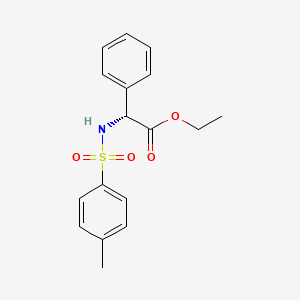



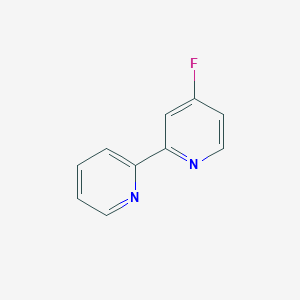
![2-{[10-([2,2'-Bithiophen]-5-yl)decyl]oxy}oxane](/img/structure/B13131406.png)
